molecular formula C18H15NO3 B122363 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide CAS No. 100331-93-9

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Cat. No. B122363
M. Wt: 293.3 g/mol
InChI Key: WHMJVXAIEYJTCL-UHFFFAOYSA-N
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Description

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a chemical compound with the formula C18H15NO3 . It is used for research purposes .


Synthesis Analysis

The synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide involves several steps . The compound delta-Acetyl-delta-benzyloxyquinoline-N-oxide is charged in acetic anhydride at 25-30°C. The resulting slurry is heated to 40°C and stirred for 2 hours. After completion of the reaction, the reaction mass is cooled to 25-30°C, chilled to 0-5°C and stirred for 30 minutes. The resulting 5-Acetyl-8-benzyloxycarbostyril is isolated by filtration and washed with diisopropyl ether, then dried under vacuum at 60-65°C for 2-3 hours .


Molecular Structure Analysis

The molecular weight of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is 293.32 g/mol . The exact structure of the molecule is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide are complex and involve multiple steps . These include reactions with acetic anhydride, boron trifluoride diethyl etherate, and dimethylsulfide borane complex .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide are not provided in the search results .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those with substituents like methoxy groups, are widely utilized as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which facilitates the adsorption and formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes quinoline derivatives, potentially including 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, valuable in protecting metals from corrosion, especially in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Green Chemistry

The quinoline core is recognized for its vast number of biological activities, leading to significant interest in developing greener, non-toxic, and environmentally friendly methods for its synthesis. Efforts to eliminate the use of hazardous chemicals in the synthesis of quinoline scaffolds underscore the importance of green chemistry in the design and application of quinoline derivatives for various purposes, potentially including 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide (Nainwal et al., 2019).

Optoelectronic Materials

Quinoline derivatives serve as fundamental components in optoelectronic materials due to their excellent π–π stacking ability and electron-deficient nature. These properties are crucial for applications in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and more. The research highlights the significance of quinoline and its derivatives, including those with specific functional groups, in advancing organic materials and nanoscience, suggesting potential applications for 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide in these areas (Segura et al., 2015).

Biomedical Applications

Quinoline and quinazoline alkaloids, including derivatives with specific functional groups, have shown significant bioactivities over the years. These compounds, through their synthetic analogs, contribute to antimalarial, anticancer, antibacterial, and antifungal drug development, among other applications. The diversity in biological activities of quinoline derivatives points to the potential biomedical relevance of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide in drug discovery and development (Shang et al., 2018).

Safety And Hazards

The safety and hazards associated with 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide are not provided in the search results .

properties

IUPAC Name

1-(1-oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13(20)15-9-10-17(18-16(15)8-5-11-19(18)21)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMJVXAIEYJTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548265
Record name 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

CAS RN

100331-93-9
Record name 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Acetyl-8-benzyloxyquinoline (200 gms/0.72 moles) was dissolved in dichloromethane (4 liters) at room temperature. To this solution was added m-chloroperoxybenzoic acid (355.64 gms/1.44 moles) in 90 minutes under stiffing. The mixture was stirred at 25-30° C. for 2 hours. After completion of reaction, reaction mass was quenched with 8% sodium bicarbonate solution (3.04 liter) slowly in 30 minutes and stirred for 5-10 minutes at same temperature. The organic layer was separated and aqueous layer was extracted with dichloromethane (2.5 liters). The organic layers were combined and washed with brine solution (2.5 liters). The dichloromethane was distilled out under vacuum at 40° C. The residue was stripped with acetone (500 ml) to remove traces of dichloromethane. The residue was stirred with acetone (200 ml) and chilled to 0-5° C. for 2 hours. The resulting 5-Acetyl-8-benzyloxyquinoline-N-oxide was isolated by filtration and washed with diethyl ether (200 ml), dried under vacuum at 60-65° C. for 2-3 hours. Yield-116 gms.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
355.64 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of 5-acetyl-8-benzyloxyquinoline are dissolved in 50 ml of chloroform. The solution is ice-cooled and 3.12 g of 80% m-chloroperbenzoic acid are added thereto under stirring. The mixture is stirred at room temperature for 24 hours and at 50° C. for 7.5 hours. The mixture is then stirred at room temperature for 64 hours. 2 g of 80% m-chloroperbenzoic acid are further added to the mixture during the reaction. After the reaction, chloroform is added to the mixture. The mixture is washed with water, a 4% sodium bicarbonate solution and a saturated sodium chloride solution, dried and then evaporated under reduced pressure to remove chloroform. 5-Acetyl-8-benzyloxyquinoline-N-oxide is obtained as yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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